molecular formula C21H25ClN4O2 B5308174 6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

Katalognummer B5308174
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: KSBNTZZIPWRAEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol, commonly known as CP-122,288, is a chemical compound that belongs to the class of pyridinol derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed in the mesolimbic and mesocortical pathways of the brain. CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction.

Wirkmechanismus

The mechanism of action of CP-122,288 involves its selective antagonism of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is mainly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, CP-122,288 reduces the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
CP-122,288 has been shown to have several biochemical and physiological effects in animal models and human studies. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing and addiction. It has also been shown to increase the activity of the prefrontal cortex, a brain region that is involved in executive functions and decision-making. Moreover, CP-122,288 has been shown to improve cognitive performance in animal models and human studies, suggesting its potential use in the treatment of cognitive deficits in various neurological and psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

CP-122,288 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for the dopamine D3 receptor, which allows for precise manipulation of the dopaminergic system in the brain. Moreover, CP-122,288 has been extensively characterized in terms of its pharmacokinetics and pharmacodynamics, which facilitates its use in animal models and human studies. However, one of the main limitations is its relatively low solubility in water, which requires the use of organic solvents for its preparation and administration. Moreover, CP-122,288 has been shown to have off-target effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may complicate its interpretation in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on CP-122,288. One of the main directions is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Moreover, there is a need to develop more selective and potent dopamine D3 receptor antagonists that can overcome the limitations of CP-122,288, such as its low solubility and off-target effects. Finally, there is a need to investigate the long-term effects of CP-122,288 on the dopaminergic system and its potential for inducing tolerance and dependence, which may limit its clinical use.

Synthesemethoden

The synthesis of CP-122,288 involves several steps of chemical reactions, starting from the condensation of 3-pyridinol with piperidine-4-carboxylic acid, followed by the introduction of the 3-chlorophenyl and piperazine moieties through the use of appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In particular, its selective antagonism of the dopamine D3 receptor has been shown to have beneficial effects in the treatment of schizophrenia, a severe mental disorder characterized by positive symptoms (such as hallucinations and delusions) and negative symptoms (such as apathy and social withdrawal). CP-122,288 has also been investigated for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder that affects the dopaminergic system in the brain. Moreover, CP-122,288 has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.

Eigenschaften

IUPAC Name

[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O2/c22-16-3-1-4-17(13-16)24-9-11-25(12-10-24)18-5-2-8-26(15-18)21(28)20-7-6-19(27)14-23-20/h1,3-4,6-7,13-14,18,27H,2,5,8-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBNTZZIPWRAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=C(C=C2)O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.